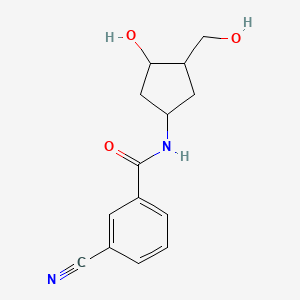

3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

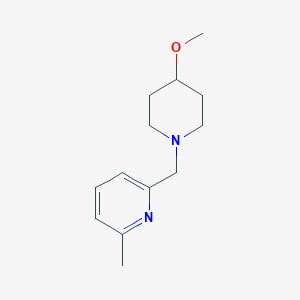

3-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with the molecular formula C14H16N2O3. It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered cyclopentyl ring and a six-membered benzamide ring. The molecule also contains functional groups such as a secondary amide, a nitrile, and two hydroxyl groups .Scientific Research Applications

Catalysis and Chemical Reactions

3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide and its derivatives have applications in catalysis and chemical reactions. For instance, certain benzamide derivatives demonstrate potential in selective hydrogenation processes. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in hydrogenating hydroxylated aromatic compounds, including phenol derivatives, to cyclohexanone under atmospheric pressure in aqueous media (Wang et al., 2011).

Synthesis of Chemical Compounds

Benzamide derivatives are crucial intermediates in synthesizing various chemical compounds. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions and displayed significant colorimetric sensing of fluoride anions. This exemplifies their utility in creating functional materials with specific sensing capabilities (Younes et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, benzamides serve as valuable intermediates for synthesizing various therapeutic agents. They are used in the treatment of disorders such as microbial infections, malaria, cancer, HIV, and more. One study discusses the synthesis, characterization, and antimicrobial study of ortho-amino substituted benzamide derivatives, highlighting their significance in medicinal chemistry (Ammaji et al., 2019).

Organic Synthesis Techniques

Benzamides, including those related to 3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide, are pivotal in advanced organic synthesis techniques. For instance, the rhodium-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization efficiently synthesizes 3-hydroxyisoindolin-1-ones (Sharma et al., 2012).

properties

IUPAC Name |

3-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-7-9-2-1-3-10(4-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKYGOOHBWUNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)

![2-[(7-fluoro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2605791.png)

![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)

![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)